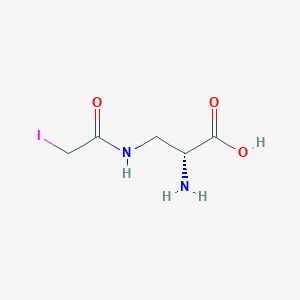![molecular formula C16H21BrN2O5 B237346 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide CAS No. 125558-30-7](/img/structure/B237346.png)
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide, also known as BIBX1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential use as an anti-cancer agent.
Wirkmechanismus
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide is a potent and selective inhibitor of the EGFR. It binds to the ATP-binding site of the EGFR and prevents the autophosphorylation of the receptor, which is necessary for its activation. This leads to the inhibition of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are necessary for metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide in lab experiments is its potency and selectivity for the EGFR. This allows for specific targeting of the receptor and minimizes off-target effects. However, one limitation is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
For the research of 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide include the development of more efficient synthesis methods, investigation of its potential use in combination therapy, development of analogs with improved properties, and investigation of its potential use in other diseases.
Synthesemethoden
The synthesis of 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide involves several steps. The first step is the synthesis of 2,6-dimethoxybenzamide, which is then reacted with 1-ethyl-2-hydroxy-5-oxopyrrolidine to form the intermediate compound. The final step involves the addition of bromine to the intermediate compound to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
CAS-Nummer |
125558-30-7 |
|---|---|
Molekularformel |
C16H21BrN2O5 |
Molekulargewicht |
401.25 g/mol |
IUPAC-Name |
3-bromo-N-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H21BrN2O5/c1-4-19-12(20)7-8-16(19,22)9-18-15(21)13-11(23-2)6-5-10(17)14(13)24-3/h5-6,22H,4,7-9H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
KNTUAXAXCJZADJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CCC1(CNC(=O)C2=C(C=CC(=C2OC)Br)OC)O |
Kanonische SMILES |
CCN1C(=O)CCC1(CNC(=O)C2=C(C=CC(=C2OC)Br)OC)O |
Synonyme |
5-((3-bromo-2,6-dimethoxybenzamide)methyl)-5-hydroxy-1-ethyl-2-pyrrolidone 5-BDBHP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)
![benzyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]sulfanylamino]-3-phenylpropanoyl]amino]-4-methylpentanoate](/img/structure/B237306.png)
![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)
![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)